6-Bromo-3-amino Scaffold Demonstrates Superior nSMase2 Inhibitory Potency Versus 4-Position Modified Analogs
In a systematic SAR study of pyrazolo[1,5-a]pyrimidin-3-amine derivatives targeting human neutral sphingomyelinase 2 (nSMase2), the 6-bromo-substituted core intermediate enabled synthesis of a series of potent inhibitors. The study demonstrated that maintaining the 3-amino group with modifications at the 5- and 6-positions produced compounds with nSMase2 inhibitory activity superior to the benchmark inhibitor PDDC (phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate). Notably, 6-position substitution patterns were essential for achieving metabolic stability and oral bioavailability, with compound 11j (N,N-dimethyl-5-morpholinopyrazolo[1,5-a]pyrimidin-3-amine) demonstrating favorable brain-to-plasma ratio and liver microsomal stability—properties not observed in 4-position substituted analogs [1].
| Evidence Dimension | nSMase2 inhibition potency and metabolic stability |
|---|---|
| Target Compound Data | 6-Bromo-substituted pyrazolo[1,5-a]pyrimidin-3-amine derivatives demonstrated submicromolar nSMase2 inhibition with metabolic stability in liver microsomes and oral bioavailability (brain-to-plasma ratio favorable for CNS penetration) |
| Comparator Or Baseline | PDDC (benchmark nSMase2 inhibitor); 4-position modified pyrazolo[1,5-a]pyrimidine analogs lacking 6-bromo substitution pattern |
| Quantified Difference | Several 6-position modified derivatives exhibited nSMase2 inhibitory potency superior to PDDC; 6-bromo-substituted scaffold enabled metabolically stable, orally available inhibitors, whereas 4-position modifications did not yield comparable PK properties |
| Conditions | Human nSMase2 enzyme inhibition assay; liver microsome stability assay; in vivo oral pharmacokinetic evaluation |
Why This Matters
This evidence establishes that the 6-bromo-3-amine substitution pattern is not interchangeable with other regioisomers when the downstream objective is CNS-penetrant nSMase2 or kinase inhibitor development.
- [1] Neutral sphingomyelinase 2 inhibitors based on the pyrazolo[1,5-a]pyrimidin-3-amine scaffold. Eur J Med Chem. 2023;259:115674. doi:10.1016/j.ejmech.2023.115674. View Source
